4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a nitrophenyl group attached to a dihydrobenzoquinolinone core, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). The reaction proceeds through the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive quinoline derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules. The quinoline core can intercalate with DNA, inhibiting its replication and transcription processes . This compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinolin-4-carboxylic acid: Known for its antibacterial and antifungal activities.
N-p-Tolylquinolin-4-carboxamide: Exhibits significant anticancer activity.
4-Bromomethyl-2(1H)-quinolinone: Used in various chemical syntheses and biological studies.
Uniqueness
4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential for further functionalization, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H14N2O3 |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C19H14N2O3/c22-18-11-17(13-5-8-14(9-6-13)21(23)24)16-10-7-12-3-1-2-4-15(12)19(16)20-18/h1-10,17H,11H2,(H,20,22) |
InChI Key |
OIPKUFBEQLIYMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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